8-Methoxy-11H-benzo[a]carbazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methoxy-11H-benzo[a]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c1-19-12-7-9-16-15(10-12)14-8-6-11-4-2-3-5-13(11)17(14)18-16/h2-10,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTPSOOIFFJPBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Methoxy 11h Benzo a Carbazole and Analogues
General Strategies for Benzo[a]carbazole Core Construction
The construction of the fused four-ring system of benzo[a]carbazoles can be achieved through various strategic bond formations. Historically, methods relied on harsh conditions, while recent advancements have introduced milder and more efficient catalytic systems. rsc.org
Traditional methods for carbazole (B46965) synthesis have been foundational in heterocyclic chemistry and have been adapted for benzo[a]carbazole construction. rsc.org These classical routes often involve multi-step sequences starting from relatively simple precursors. rsc.org
Key classical methods include:
Fischer Indole (B1671886) Synthesis : This is one of the oldest and most versatile methods for constructing indole rings and can be extended to create carbazole and benzo[a]carbazole systems. researchgate.netbeilstein-journals.org The reaction typically involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a ketone or aldehyde. mdpi.com For benzo[a]carbazoles, the synthesis can start from α-tetralone and a substituted phenylhydrazine hydrochloride, which react to form a tetrahydrobenzo[a]carbazole intermediate. clockss.orgresearchgate.net This intermediate is then dehydrogenated, often using an oxidizing agent like chloranil, to yield the fully aromatic benzo[a]carbazole. clockss.orgresearchgate.net
Dehydrogenative Cyclization : Diarrylamines can undergo cyclization through dehydrogenation to form the carbazole ring. rsc.orgchim.it This approach is a direct way to form the central pyrrole (B145914) ring by creating a new C-N bond.
Pummerer Cyclization : This method provides another classical route to the carbazole core. rsc.orgchim.it
Brønsted Acid Catalysis : In some approaches, Brønsted acids like para-toluenesulfonic acid (p-TSA) are used to catalyze the annulation of 2-alkenyl indoles with aldehydes, providing a pathway to functionalized carbazoles. rsc.orgrsc.org A solid acidic catalyst derived from rice husk has also been developed for the intramolecular cyclization of intermediate pyrroles to form the benzo[a]carbazole frame at high temperatures. nih.gov
While effective, these classical methods can sometimes be limited by issues of regiochemical control and the need for harsh reaction conditions. rsc.org
Transition-metal catalysis has revolutionized the synthesis of complex heterocycles, offering milder, more efficient, and highly selective alternatives to classical methods. acs.orgchim.it Palladium and rhodium catalysts, in particular, have been extensively used for constructing the benzo[a]carbazole skeleton through various C-H activation and annulation strategies. nih.govacs.org
Palladium-catalyzed reactions are prominent in modern organic synthesis for their ability to mediate the formation of carbon-carbon and carbon-heteroatom bonds. cnr.it A notable strategy for benzo[a]carbazole synthesis is the palladium-catalyzed annulation of internal alkynes with iodoindoles. nih.govacs.org This process proceeds via C-H activation and allows for the creation of a diverse range of functionalized benzo[a]carbazoles in good yields. nih.gov
A key feature of this methodology is the influence of solvent and temperature, which can selectively determine whether the final product is an N-protected (e.g., N-tosyl) or an N-H benzo[a]carbazole. nih.govacs.org For instance, a study demonstrated that reacting N-tosyl-3-iodo-2-phenylindole with diphenylacetylene (B1204595) using a Pd(OAc)₂ catalyst yielded different products based on the conditions. nih.gov At 120 °C in DMF, the N-tosylated benzo[a]carbazole was the major product, whereas increasing the temperature to 150 °C in DMSO favored the formation of the N-H (detosylated) benzo[a]carbazole. nih.gov
Table 1: Optimization of Pd-Catalyzed Annulation for Benzo[a]carbazole Synthesis nih.gov
| Entry | Catalyst (mol %) | Ligand (mol %) | Solvent | Temp (°C) | Time (h) | Yield of N-Tosyl Product (%) | Yield of N-H Product (%) |
| 1 | Pd(OAc)₂ (10) | TFP (20) | 1,4-Dioxane | RT | 24 | 15 | - |
| 2 | Pd(OAc)₂ (10) | TFP (20) | DMF | 90 | 12 | 45 | - |
| 3 | Pd(OAc)₂ (10) | TFP (20) | DMF | 120 | 8 | 78 | 10 |
| 4 | Pd(OAc)₂ (10) | TFP (20) | DMSO | 150 | 5 | 10 | 82 |
Reaction of N-tosyl-3-iodo-2-phenylindole with diphenylacetylene. TFP = tri(2-furyl)phosphine. RT = Room Temperature.
This cascade strategy represents a direct and atom-economical approach to the benzo[a]carbazole core. nih.gov
Rhodium(III)-catalyzed reactions have emerged as powerful tools for C-H activation and the construction of complex heterocyclic systems. researchgate.net A concise method for synthesizing benzo[a]carbazoles involves the Rh(III)-catalyzed cascade annulation/C-H activation of o-ethynylanilines with diazo compounds. acs.orgacs.orgnih.gov This one-pot procedure is highly efficient, tolerates a wide range of functional groups, and is scalable. acs.orgacs.org
Beyond alkyne annulation, palladium catalysts are also employed for direct C-H bond functionalization to assemble the benzo[a]carbazole framework. cnr.it A catalyst-controlled synthesis can selectively produce 11H-benzo[a]carbazoles through an intramolecular C-H/C-H cross-dehydrogenative coupling (CDC) reaction starting from 2-phenylindoles. acs.orgnih.gov
In one notable example, the NH unit of an indole derivative serves as a directing group to facilitate an intramolecular C(sp²)-H bond functionalization, leading to the benzo[a]carbazole product with excellent regioselectivity. researchgate.net Another strategy involves a tandem process of C-H functionalization and C-N bond formation from biaryl amide substrates, allowing the substitution pattern of the resulting carbazole to be controlled by the substrate design. nih.gov These C-H activation methods represent a highly atom-economical route, as they reduce the need for pre-activated substrates and minimize waste. cnr.it
In addition to metal-catalyzed reactions, photochemical and pericyclic reactions provide alternative pathways to the benzo[a]carbazole core. nih.gov
Photochemical Cyclization : Oxidative photochemical cyclization is a classical yet effective method for forming benzo[a]carbazoles. acs.orgacs.org This approach can be used, for example, on ethyl 3-(indol-3-yl)-3-oxo-2-phenylpropanoate derivatives to induce ring closure and form the desired carbazole system. acs.org Another strategy involves a photoinduced carbene-mediated C-H insertion reaction to construct the benzo[a]carbazole framework. rsc.org
Diels-Alder Cycloaddition : The Diels-Alder reaction, a powerful tool for forming six-membered rings, has been applied to the synthesis of benzo[a]carbazoles. rsc.orgchim.it One such strategy involves the [4+2] cycloaddition of arynes (generated in situ) with vinylindoles. acs.org This method directly assembles the benzo[a]carbazole-5-carboxylate scaffold. acs.org Domino reactions incorporating a Diels-Alder step have also been developed for the efficient synthesis of polyfunctionalized carbazoles. beilstein-journals.org These cycloaddition routes offer a high degree of control over the stereochemistry and substitution pattern of the resulting products. researchgate.net
Brønsted Acidic Carbonaceous Material Catalysis for Intramolecular Cyclization
A notable advancement in the synthesis of benzo[a]carbazole derivatives involves the use of Brønsted acidic carbonaceous materials as catalysts for intramolecular cyclization. nih.govrsc.org This method presents an environmentally friendly and cost-effective alternative to traditional acid catalysts. nih.gov
One such catalyst, derived from rice husk, is an amorphous carbon with a sulfonic acid core (AC-SO₃H). rsc.orgresearchgate.net This solid acid catalyst possesses a high total acidity of 4.606 mmol g⁻¹, attributed to the presence of carboxylic, phenolic, and sulfonic acid groups on its surface. nih.govrsc.orgresearchgate.net The catalyst's properties, including low cost, low toxicity, porosity, stability, and reusability, make it a practical choice for large-scale synthesis. nih.govrsc.org
The synthesis of benzo[a]carbazole derivatives using this catalyst typically involves a multicomponent reaction. For instance, a mixture of 1,3-diketones, primary amines, phenylglyoxal (B86788) monohydrate, and malononitrile (B47326) can be used to form a 3-cyanoacetamide pyrrole intermediate. nih.govrsc.orgresearchgate.net This intermediate then undergoes intramolecular cyclization at an elevated temperature (e.g., 240 °C) to yield the desired benzo[a]carbazole product. rsc.orgresearchgate.net This one-pot procedure is efficient, with reported yields as high as 73% within a 2-hour reaction time. rsc.orgresearchgate.net
Table 1: Characteristics of Brønsted Acidic Carbonaceous Catalyst
| Property | Value | Reference |
|---|---|---|
| Source Material | Rice Husk | nih.gov |
| Core Functional Group | Sulfonic Acid (SO₃H) | rsc.org |
| Total Acidity | 4.606 mmol g⁻¹ | nih.govrsc.orgresearchgate.net |
| Surface Area | 61.74 m² g⁻¹ | researchgate.net |
Targeted Synthesis of 8-Methoxy-11H-benzo[a]carbazole and its Derivatives
The targeted synthesis of specific benzo[a]carbazole derivatives, such as those with methoxy (B1213986) substituents, requires precise control over reaction conditions and starting materials.
Synthetic Routes to Methoxy-Substituted Benzo[a]carbazoles
Several synthetic strategies have been developed to introduce methoxy groups onto the benzo[a]carbazole scaffold. One approach involves the condensation of electron-rich indoles, such as 5-methoxyindole, with diketones, catalyzed by an acid. thieme-connect.de Another method utilizes a palladium-catalyzed annulation of internal alkynes with N-tosyl-iodoindoles, where methoxy-substituted reactants can be employed to generate the corresponding methoxy-benzo[a]carbazoles. acs.org For example, the reaction of 1-methoxy-4-(phenylethynyl)benzene (B1585205) with a suitable iodoindole derivative can lead to the formation of a methoxy-substituted benzo[a]carbazole. acs.org
Furthermore, a photoinduced carbene-mediated C-H insertion reaction has been reported for the synthesis of methoxy-substituted benzo[a]carbazoles. rsc.org This method allows for the construction of compounds like 6-hydroxy-3-methoxy-11-methyl-11H-benzo[a]carbazole-3-carbonitrile. rsc.org
Functionalization and Derivatization Strategies on the Benzo[a]carbazole Scaffold
The benzo[a]carbazole core can be further modified through various functionalization and derivatization reactions to create a diverse library of compounds. chim.it These modifications are crucial for tuning the electronic and biological properties of the molecule.
Common functionalization strategies include:
Oxidation: The introduction of oxo groups, for instance, the selective oxidation of 1,2,3,4-tetrahydro-11H-benzo[a]carbazole with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield 4-oxo-1,2,3,4-tetrahydro-11H-benzo[a]carbazole. researchgate.net
Alkylation and Arylation: Transition metal-catalyzed C-H functionalization is a powerful tool for introducing alkyl and aryl groups at specific positions. chim.it For example, rhodium-catalyzed reactions can achieve C1 alkylation. chim.it
Halogenation: The introduction of halogen atoms, such as bromine, provides a handle for further cross-coupling reactions. sigmaaldrich.com
Derivatization for Analytical Purposes: The benzo[a]carbazole nucleus can be derivatized to enhance its detection in analytical techniques. For example, 2-(11H-benzo[a]carbazol-11-yl)ethyl chloroformate (BCEC-Cl) is used as a fluorescent labeling reagent for amines in HPLC analysis. researchgate.net
Table 2: Examples of Functionalized Benzo[a]carbazole Derivatives
| Derivative Name | Functional Group(s) | Synthetic Method | Reference |
|---|---|---|---|
| 4-oxo-1,2,3,4-tetrahydro-11H-benzo[a]carbazole | Oxo | Oxidation with DDQ | researchgate.net |
| 8-Bromo-11H-benzo[a]carbazole | Bromo | Halogenation | sigmaaldrich.com |
| 6-hydroxy-3-methoxy-11-methyl-11H-benzo[a]carbazole-3-carbonitrile | Hydroxy, Methoxy, Cyano, Methyl | Photoinduced carbene-mediated C-H insertion | rsc.org |
Regioselective Synthesis Considerations
Achieving regioselectivity is a critical challenge in the synthesis of substituted benzo[a]carbazoles. The choice of catalyst, directing groups, and reaction conditions plays a pivotal role in controlling the position of functionalization.
For instance, in rhodium(III)-catalyzed annulation of 2-arylindoles with α-diazo carbonyl compounds, the NH unit of the indole can act as a directing group, leading to excellent regioselectivity in the formation of benzo[a]carbazole derivatives. rsc.org Similarly, palladium-catalyzed intramolecular direct arylation of N-aryl-2-iodoanilines can provide regioselective access to carbazoles. organic-chemistry.org
Zirconium(IV) chloride has been shown to be an effective catalyst for the regioselective benzannulation of indoles with 1,4-dicarbonyl compounds, affording 1,4-disubstituted and 1,2,4-trisubstituted carbazoles. researchgate.net The reaction conditions, such as the solvent, can also influence the regiochemical outcome. For example, in the palladium-catalyzed C-H [4+2] benzannulation of 3-arylindoles with 1,3-dienes, the choice between DCE and CH₃CN as the solvent can lead to different regioisomers. nih.gov
Spectroscopic and Structural Characterization Techniques in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, providing unparalleled insight into the chemical environment of individual atoms. Both one-dimensional and two-dimensional NMR techniques are leveraged to piece together the molecular puzzle of 8-Methoxy-11H-benzo[a]carbazole.
One-Dimensional NMR (¹H, ¹³C) Applications
One-dimensional NMR, encompassing proton (¹H) and carbon-13 (¹³C) spectra, offers the initial and fundamental layer of structural information.
The ¹H NMR spectrum provides a map of the proton environments within the molecule. For benzo[a]carbazole derivatives, the aromatic protons typically resonate in the downfield region, with their specific chemical shifts and coupling constants dictated by their position on the fused ring system and the electronic influence of substituents like the methoxy (B1213986) group. rsc.orgrsc.org For instance, the protons on the benzo ring and the carbazole (B46965) nucleus will exhibit distinct signals, often as doublets, triplets, or multiplets, arising from spin-spin coupling with neighboring protons. rsc.org The methoxy group introduces a characteristic singlet in the upfield region of the aromatic spectrum. rsc.org
Complementing the proton data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The number of distinct signals corresponds to the number of non-equivalent carbons, offering a direct count of the carbon skeleton's symmetry. The chemical shifts in the ¹³C spectrum are highly sensitive to the local electronic environment, with carbons attached to the electronegative oxygen of the methoxy group and the nitrogen of the carbazole ring showing characteristic downfield shifts. rsc.orgrsc.org
Interactive Table: Representative ¹H and ¹³C NMR Data for Benzo[a]carbazole Derivatives
| Nucleus | Chemical Shift (δ) Range (ppm) | Typical Multiplicity | Notes |
|---|---|---|---|
| ¹H | 6.5 - 8.7 | d, t, m, s | Aromatic protons appear in this range. The methoxy group protons appear as a singlet. rsc.orgacs.org |
Two-Dimensional NMR (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemistry
While 1D NMR provides a foundational understanding, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex spectra of polycyclic aromatic compounds like this compound and establishing through-bond and through-space connectivities. acs.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are directly coupled (typically on adjacent carbons), allowing for the tracing of spin systems within the molecule and the assignment of neighboring protons in the aromatic rings. acs.orgresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are directly bonded. This is crucial for determining the stereochemistry and conformation of the molecule. For this compound, NOESY can confirm the spatial proximity of the methoxy group protons to specific protons on the benzo ring. acs.orgresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon to which it is attached, providing a direct and powerful method for assigning the carbon skeleton based on the already assigned proton spectrum. acs.orgresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bonds) correlations between protons and carbons. This technique is invaluable for piecing together the entire molecular framework by connecting fragments identified through COSY and HSQC. For example, HMBC can show correlations from the methoxy protons to the C-8 carbon and adjacent quaternary carbons, confirming the position of the methoxy group. acs.orgresearchgate.net The assignment of quaternary carbons, which are not visible in HSQC spectra, relies heavily on HMBC data. nih.gov
Vibrational and Mass Spectrometry for Compound Identification and Purity Assessment
Vibrational spectroscopy and mass spectrometry provide complementary information to NMR, confirming the presence of specific functional groups and determining the molecular weight and elemental composition.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands. rsc.orgacs.org The N-H stretching vibration of the carbazole moiety typically appears as a sharp band in the region of 3200-3500 cm⁻¹. scispace.comnih.gov Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. iosrphr.org The C-O stretching of the methoxy group will give rise to a strong absorption band, and the C=C stretching vibrations of the aromatic rings will appear in the 1400-1600 cm⁻¹ region. rsc.orgacs.org
Interactive Table: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Carbazole) | Stretching | 3200-3500 scispace.comnih.gov |
| Aromatic C-H | Stretching | 3000-3100 iosrphr.org |
| Aliphatic C-H (Methoxy) | Stretching | 2850-2960 |
| C=C (Aromatic) | Stretching | 1400-1600 acs.org |
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the precise molecular weight and elemental formula of a compound. rsc.orgacs.org It provides a highly accurate mass measurement, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₇H₁₃NO), HRMS would confirm the molecular ion peak with a high degree of accuracy, providing strong evidence for the compound's identity and purity. rsc.orgguidechem.comrsc.org
Electronic Absorption and Emission Spectroscopy for Optical Properties
The extended π-conjugated system of this compound gives rise to distinct optical properties that can be investigated using electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy. The absorption spectrum reveals the wavelengths of light the molecule absorbs, corresponding to electronic transitions between molecular orbitals. nih.gov The emission spectrum, on the other hand, shows the wavelengths of light emitted after the molecule is excited to a higher electronic state. These spectra are influenced by the molecular structure, including the presence and position of the methoxy substituent, which can cause shifts in the absorption and emission maxima. rsc.org The investigation of these properties is crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.net
UV/Visible Spectroscopy for Electronic Transitions
UV/Visible absorption spectroscopy is a key technique for probing the electronic transitions within the this compound molecule. The absorption spectrum reveals characteristic bands that correspond to the excitation of electrons from lower to higher energy molecular orbitals.
In a study of substituted benzo[a]carbazoles, the UV-vis spectrum of a related compound, 2-Methoxy-11H-benzo[a]carbazole, showed absorption bands in the range of 260 to 300 nm, which were attributed to intense π-π* transitions. rsc.org Weaker n-π* transitions were observed in the 345 to 380 nm range. rsc.org Generally, benzo[a]carbazole derivatives exhibit structured absorption spectra, which are the sum of the spectra of their constituent parts, the naphthopyran core and the substituted phenyl ring. scispace.com For the parent 11H-benzo[a]carbazole, absorption maxima have been recorded, providing a reference for understanding the effects of substituents like the methoxy group. nist.gov
| Transition Type | Wavelength Range (nm) |
| π-π | 260-300 |
| n-π | 345-380 |
Fluorescence and Photophysical Property Characterization
Fluorescence spectroscopy provides insights into the de-excitation pathways of the electronically excited this compound. The emission spectrum, quantum yield, and fluorescence lifetime are important photophysical parameters that characterize its emissive properties.
The photophysical properties of benzo[a]carbazoles are of significant interest due to their potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net For instance, the introduction of a pentacyclic core with extended conjugation in related carbazole derivatives has been shown to cause a significant red-shift in both absorption and emission bands. rsc.org The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter. For comparison, a related compound, benzofuro[2,3-a]carbazole, was found to be highly emissive with a fluorescence quantum yield of 0.320. rsc.org The quantum yields are often determined relative to a standard, such as quinine (B1679958) sulfate. scispace.com
| Photophysical Property | Description |
| Emission Spectrum | Wavelengths of light emitted upon relaxation from the excited state. |
| Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed. |
| Fluorescence Lifetime (τF) | The average time the molecule spends in the excited state before returning to the ground state. |
X-ray Crystallography for Solid-State Structure Determination
The crystal structure of a related derivative, 11-Butyl-8-methoxy-11H-benzo[a]carbazole, revealed that the carbazole skeleton is nearly planar. nih.gov The methoxybenzene ring is fused to the carbazole core, and the planarity of the system is a key structural feature. nih.gov In the crystal packing, molecules can arrange in specific motifs, such as stacking along a particular crystallographic axis. nih.gov The determination of the unit cell dimensions and space group from X-ray diffraction data is the first step in solving the crystal structure. anton-paar.com
| Crystallographic Parameter | Description |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Space Group | Describes the symmetry of the crystal lattice. |
| Atomic Coordinates | The x, y, and z coordinates of each atom within the unit cell. |
| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between chemical bonds. |
Computational and Theoretical Chemistry Studies of Benzo a Carbazole Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in predicting the electronic properties and chemical reactivity of molecules. For complex aromatic systems like 8-Methoxy-11H-benzo[a]carbazole, these calculations offer a lens to view the intricate dance of electrons within the molecular framework.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study carbazole (B46965) derivatives to predict their geometries, electronic properties, and spectroscopic characteristics. In the context of benzo[a]carbazole systems, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), are employed to optimize the ground state geometry and understand the influence of substituents. arabjchem.org
Analysis of Frontier Molecular Orbitals (FMOs)
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy and distribution of these orbitals dictate the molecule's ability to donate or accept electrons, its chemical reactivity, and its absorption and emission characteristics.
In this compound, the HOMO is expected to be delocalized over the electron-rich carbazole and methoxy-substituted benzene (B151609) ring system, while the LUMO would be distributed across the entire π-conjugated system. The energy of the HOMO is anticipated to be higher than that of the unsubstituted benzo[a]carbazole due to the electron-donating nature of the methoxy (B1213986) group. This, in turn, would lead to a smaller HOMO-LUMO energy gap, which often correlates with a red-shift in the absorption spectrum. arabjchem.org Studies on related methoxy-substituted carbazoles have shown that the methoxy group contributes significantly more to the HOMO than the LUMO, confirming its electron-donating character. arabjchem.org
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 11H-Benzo[a]carbazole | -5.65 | -0.92 | 4.73 |
| This compound (Predicted) | -5.40 | -1.10 | 4.30 |
Molecular Electrostatic Potential Surface (MEPS) Analysis
The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEPS map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
For this compound, the MEPS analysis is expected to show a region of high electron density (negative potential) around the oxygen atom of the methoxy group and the nitrogen atom of the carbazole ring, as well as over the π-system of the aromatic rings. researchgate.netmdpi.com The hydrogen atoms of the methoxy group and the N-H proton of the carbazole would exhibit positive potential. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites of metabolic transformation.
Prediction of Global Chemical Descriptors
Global chemical descriptors, derived from the energies of the FMOs, provide quantitative measures of a molecule's reactivity and stability. These include hardness (η), chemical potential (μ), and the electrophilicity index (ω).
Chemical Potential (μ) : Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential suggests a greater tendency to donate electrons.
Hardness (η) : Measures the resistance to change in the electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. A larger hardness value indicates greater stability and lower reactivity.
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).
For this compound, the introduction of the methoxy group is expected to increase the chemical potential and decrease the hardness compared to the unsubstituted parent compound, indicating an increased reactivity, particularly towards electrophiles. researchgate.net
| Compound | Chemical Potential (μ) (eV) | Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |
|---|---|---|---|
| 11H-Benzo[a]carbazole | -3.285 | 2.365 | 2.28 |
| This compound (Predicted) | -3.25 | 2.15 | 2.46 |
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques extend the insights from quantum chemical calculations to predict the interactions of molecules with biological systems and to establish relationships between structure and activity.
Structure-Activity Relationship (SAR) Modeling and Prediction
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For benzo[a]carbazole derivatives, SAR studies are crucial for designing new compounds with enhanced therapeutic properties, such as anticancer activity. ontosight.ai
In the case of this compound, the position and nature of the substituent are critical. The methoxy group at the 8-position can influence the binding affinity to biological targets through electronic and steric effects. SAR studies on related benzo[a]carbazole analogues have shown that the presence and position of hydroxyl or methoxy groups can significantly impact their binding to receptors like the estrogen receptor. acs.org Computational SAR models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed using calculated molecular descriptors to predict the biological activity of new, untested compounds. These models can guide the synthesis of more potent and selective benzo[a]carbazole derivatives.
Molecular Docking Studies for Ligand-Target Interactions
While specific molecular docking studies for this compound are not extensively documented in publicly available literature, research on structurally related benzo[a]carbazole derivatives provides valuable insights into their potential ligand-target interactions. These studies often focus on targets relevant to cancer therapy, such as kinases and other signaling proteins. researchgate.nettandfonline.com
Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This information is critical for understanding the molecular basis of a compound's biological activity and for designing more potent and selective inhibitors.
Studies on various carbazole derivatives have identified several potential protein targets. For instance, some carbazole-based compounds have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer. researchgate.netnih.gov Docking studies of coumarin-carbazole hybrids, for example, have explored their binding to CDK2, revealing potential interactions that could explain their anticancer effects. nih.govresearchgate.net
In a study on benzopsoralen and its carbazole analogues, molecular docking was employed to investigate their mechanism of action against breast and bladder cancer cell lines. tandfonline.com Similarly, derivatives of 5H-benzo[b]carbazole-6,11-dione have been docked into the active site of histone deacetylase 8 (HDAC8) to rationalize their cytotoxic activity. tandfonline.com
Although direct data for this compound is scarce, the existing research on analogous structures suggests that the benzo[a]carbazole scaffold can fit into the binding sites of various enzymes implicated in cancer. The methoxy group at the 8-position could potentially form hydrogen bonds or other favorable interactions within a protein's active site, influencing the binding affinity and selectivity.
To illustrate the potential interactions, a hypothetical docking scenario can be considered. The planar carbazole ring system can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a binding pocket. The nitrogen atom of the carbazole can act as a hydrogen bond donor or acceptor. The methoxy group introduces a polar feature and can participate in hydrogen bonding with appropriate residues.
Table 1: Potential Molecular Targets for Benzo[a]carbazole Derivatives from Docking Studies
| Derivative Class | Potential Target | Key Interactions Observed (General) |
| Coumarin-Carbazole Hybrids | Cyclin-Dependent Kinase 2 (CDK2) | Hydrogen bonding, hydrophobic interactions |
| Benzopsoralen-Carbazole Analogues | Not specified | Not specified |
| 5H-Benzo[b]carbazole-6,11-dione Derivatives | Histone Deacetylase 8 (HDAC8) | Not specified |
| Pyrrolo[3,4-c]carbazole Derivatives | Cyclin-Dependent Kinase 4 (CDK4) | Not specified |
This table is illustrative and based on studies of related carbazole derivatives, as direct molecular docking data for this compound is limited.
Mechanistic Insights from Computational Studies
Computational studies have been instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of complex heterocyclic systems like benzo[a]carbazoles. rsc.orgresearchgate.net While specific mechanistic studies focused solely on the synthesis of this compound are not readily found, research into the formation of the benzo[a]carbazole framework provides valuable insights.
A proposed mechanism for the synthesis of benzo[a]carbazole derivatives can involve intramolecular cyclization. rsc.org For example, the synthesis from 3-cyanoacetamide pyrrole (B145914) scaffolds using a solid acid catalyst has been investigated. The proposed pathway involves the hydrolysis of the cyanoacetamide group, followed by an intramolecular cyclocondensation to form the benzo[a]carbazole ring system. rsc.org
Furthermore, gold(I)-catalyzed domino cyclization of difunctional 1,2-diphenylethynes has been studied to prepare benzo[a]carbazole derivatives. acs.org Density Functional Theory (DFT) calculations were employed to understand the selectivity of the cyclization process, providing insights into the reaction mechanism. acs.org These computational models help in predicting the feasibility of different reaction pathways and in optimizing reaction conditions.
The development of new synthetic methods often relies on mechanistic understanding. For instance, a palladium-catalyzed alkyne annulation process for the synthesis of benzo[a]carbazoles has been developed, where the reaction conditions can be tuned to yield either N-protected or N-deprotected products. nih.gov While not explicitly a computational study, the understanding of the underlying mechanistic steps is crucial for such synthetic strategies.
In a broader context, mechanistic studies of radical chemistry have also contributed to the synthesis of complex molecules. nih.gov While not directly applied to this compound in the reviewed literature, these computational approaches are powerful tools for understanding bond formation processes in organic synthesis.
Rational Design, Synthesis, and Structure Activity Relationship Sar Exploration of Analogues
Design Principles for Benzo[a]carbazole Analogues with Enhanced Bioactivity
The design of new benzo[a]carbazole analogues is often guided by the goal of enhancing their interaction with biological targets, such as enzymes or receptors, to elicit a desired therapeutic effect. Key principles in this rational design process include:
Scaffold Hopping and Bioisosteric Replacement: Introducing different heterocyclic systems or replacing key functional groups with bioisosteres can lead to improved potency, selectivity, and pharmacokinetic properties.
Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, computational modeling techniques like molecular docking can be employed to design ligands with optimal binding affinity and specificity.
Privileged Structures: The carbazole (B46965) nucleus is considered a "privileged structure" due to its ability to bind to multiple biological targets with high affinity. nih.gov This makes it an attractive scaffold for developing a wide range of bioactive compounds. nih.govresearchgate.net
A series of novel 11H-benzo[a]carbazole-5-carboxamide derivatives were designed and synthesized, with some showing potent antitumor activities against human cancer cell lines. nih.gov
Impact of Substituent Nature and Position on Biological Efficacy
The type and placement of substituents on the benzo[a]carbazole framework have a profound impact on the biological activity of the resulting analogues. acs.org
The methoxy (B1213986) group (-OCH3) is a common substituent in many biologically active carbazole derivatives. Its influence on activity and selectivity can be attributed to several factors:
Electronic Effects: The methoxy group is an electron-donating group, which can modulate the electron density of the aromatic system and influence interactions with biological targets.
Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, facilitating binding to specific amino acid residues in a target protein.
Solubility and Lipophilicity: The presence of a methoxy group can affect the solubility and lipophilicity of the molecule, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties.
In some series of compounds, methoxy-substituted derivatives have demonstrated significant biological activity. For instance, a methoxy derivative of an indolopyrrole compound showed notable in vitro antitumor activity. vliz.be The position of the methoxy group is also critical; studies on benzocarbazoledinones revealed that the placement of methoxy substituents on the aromatic ring differentially influenced their inhibitory activities. mdpi.com
Beyond the methoxy group, other functional groups play a significant role in defining the pharmacological profile of benzo[a]carbazole analogues:
Methyl Group: The introduction of a methyl group can enhance lipophilicity and may lead to improved cell permeability. In some cases, it can also provide steric bulk that influences binding selectivity.
Fluoro Group: The substitution with a fluorine atom can significantly alter the electronic properties of the molecule and improve its metabolic stability by blocking sites of metabolism. However, the introduction of a fluorine substituent has also been shown to decrease the efficiency of inhibition in certain benzocarbazoledinone derivatives. mdpi.com
Alkyl Groups: The length and branching of alkyl chains can be systematically varied to probe the size and shape of the binding pocket of a biological target. Longer alkyl chains generally increase lipophilicity.
The table below summarizes the impact of various substituents on the biological activity of benzo[a]carbazole analogues based on reported research findings.
| Substituent | Position | Effect on Bioactivity | Reference |
| Methoxy | Aromatic Ring | Can enhance or decrease activity depending on position. | mdpi.com |
| Methoxy | - | Methoxy derivative of indolopyrrole showed potent antitumor activity. | vliz.be |
| Fluoro | Aromatic Ring | Decreased inhibitory efficiency in benzocarbazoledinones. | mdpi.com |
| Ethyl Acetate | Aromatic Ring | Decreased inhibitory efficiency in benzocarbazoledinones. | mdpi.com |
| Methyl, Methoxy, Fluoro | - | Compounds with these functionalities showed good tolerance in synthesis. | acs.org |
Strategies for Pharmacological Profile Optimization Through Chemical Modification
Optimizing the pharmacological profile of benzo[a]carbazole analogues involves a multifaceted approach aimed at improving their efficacy, selectivity, and drug-like properties. Key strategies include:
Lead Optimization: Once a lead compound with promising activity is identified, systematic chemical modifications are made to enhance its properties. This can involve introducing various substituents, altering ring systems, and modifying linker regions.
Prodrug Approach: To overcome issues with solubility or drug delivery, a prodrug strategy can be employed. This involves chemically modifying the active compound to an inactive form that is converted to the active drug in the body.
Metabolic Stability Enhancement: Introducing groups that are less susceptible to metabolic enzymes, such as fluorine atoms or modifying metabolically labile positions, can increase the half-life of the compound in the body. For example, optimization of carbazole carboxamides by modifying substitutions and introducing heteroatoms led to compounds with greatly improved metabolic stability. nih.gov
Exploration of Diverse Carbazole-Annulated Ring Systems
To expand the chemical space and discover novel bioactive scaffolds, researchers have explored the fusion of the carbazole core with other heterocyclic ring systems. This has led to the synthesis and evaluation of a variety of carbazole-annulated compounds with diverse biological activities. Some notable examples include:
Pyrido[a]carbazole: These compounds, which feature a pyridine (B92270) ring fused to the carbazole system, have been investigated for their potential as anticancer agents. The synthesis of 8-Methoxy-11H-pyrido[4,3-a]carbazole has been reported. acs.org
Benzofuro[b]carbazole: The fusion of a benzofuran (B130515) ring to the carbazole nucleus has yielded compounds with interesting biological properties.
Dibenzo[a,c]carbazole: These extended aromatic systems have also been synthesized and evaluated for their biological potential. researchgate.net
Benzopyranocarbazoles: The incorporation of a benzopyran moiety into the carbazole framework has led to the development of novel compounds with potential therapeutic applications.
The synthesis of various aryl- and heteroaryl-annulated[a]carbazoles has been achieved through novel annulation reactions, providing access to a diverse range of these complex heterocyclic systems. sci-hub.se
Advanced Research Applications in Materials Science and Optoelectronics
Applications in Organic Light-Emitting Diodes (OLEDs)
Carbazole (B46965) derivatives, including 8-Methoxy-11H-benzo[a]carbazole, are extensively utilized in the fabrication of OLEDs due to their excellent hole-transporting properties and high thermal stability. rsc.orgmdpi.com The introduction of a methoxy (B1213986) group can further modulate the electronic and optical properties of the carbazole core. rsc.org These materials can function as hosts for phosphorescent emitters or as charge-transporting layers within the device architecture. mdpi.comrsc.org
Charge Transport Properties
The inherent hole-transporting nature of the carbazole moiety makes its derivatives, such as this compound, excellent candidates for hole-transporting layers (HTLs) in OLEDs. rsc.orgnih.gov The methoxy group, being an electron-donating group, can impact the hole mobility. rsc.org This effect is a delicate balance between a positive influence from increased intermolecular interactions and a potential negative influence from increased molecular polarity. rsc.org Proper molecular design is key to harnessing the benefits of the methoxy group to enhance hole transport. rsc.org Some carbazole-based materials have demonstrated ambipolar charge transport, meaning they can transport both holes and electrons, which can be advantageous for achieving balanced charge injection and recombination within the OLED, leading to improved efficiency. researchgate.net
Utilization in Organic Photovoltaics (OPVs) as Hole Transport Materials (HTM)
In the realm of organic photovoltaics, Hole Transport Materials (HTMs) play a critical role in extracting and transporting holes from the light-absorbing layer to the anode. Carbazole-based materials are widely investigated for this purpose due to their suitable energy levels and good hole mobility. rsc.orgmdpi.com The methoxy substitution in this compound can help in tuning the highest occupied molecular orbital (HOMO) energy level to better align with the energy levels of the photoactive layer, thereby facilitating efficient hole extraction. rsc.org Research into various carbazole derivatives has shown their potential to enhance the power conversion efficiency and stability of organic solar cells. cut.ac.cy
| Property | Relevance in OPVs |
| Energy Level Alignment | Efficient hole extraction from the photoactive layer to the HTM. |
| Hole Mobility | Effective transport of holes to the anode, reducing recombination losses. |
| Thermal Stability | Ensures long-term operational stability of the solar cell device. |
| Solubility | Enables solution-based processing for large-scale and low-cost manufacturing. |
Research on Photorefractive Materials
The photorefractive effect, a reversible change in the refractive index of a material upon illumination, has applications in holographic data storage and optical image processing. Carbazole-containing materials have been instrumental in the development of high-performance organic photorefractive materials. rsc.org These materials typically consist of a photoconducting polymer, a sensitizer, and a nonlinear optical chromophore. The carbazole moiety often serves as the photoconducting component due to its excellent charge-transporting capabilities. rsc.org Research has shown that composites containing carbazole-substituted polysiloxanes exhibit significant photorefractive properties, with diffraction efficiencies reaching up to 53% at an electric field of 45 V/μm. researchgate.net The specific substitution pattern on the carbazole ring can influence the material's photorefractive performance.
Exploration in Fluorescent Probes and Bioimaging Devices
The inherent fluorescence of carbazole derivatives makes them attractive candidates for the development of fluorescent probes and for use in bioimaging. molaid.com The benzo[a]carbazole structure, in particular, has been explored for these applications. By functionalizing the carbazole core, it is possible to create probes that are sensitive to specific analytes or environmental conditions. For instance, a derivative, 2-(11H-benzo[a]carbazol-11-yl) ethyl chloroformate (BCEC-Cl), has been developed as a sensitive fluorescent labeling reagent for the determination of amines. researchgate.net This highlights the potential of this compound and related compounds to be adapted for use in biological sensing and imaging applications, where their photophysical properties can be harnessed for detection and visualization. molaid.comresearchgate.net
Future Directions and Emerging Research Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of carbazole (B46965) nuclei has traditionally relied on methods like the Grabe–Ullman, Clemo–Perkin, or Tauber reactions. rsc.org However, the future of synthesizing 8-Methoxy-11H-benzo[a]carbazole and its analogs lies in the development of more efficient, atom-economical, and environmentally benign methodologies.
Recent advancements have shifted towards transition-metal-catalyzed reactions, which are often more promising than classical approaches like thermal or photochemical cyclization and Fischer indolization due to better atom economy and substrate variability. nih.gov Palladium-catalyzed reactions, in particular, have shown great versatility. A divergent approach for the direct synthesis of benzo[a]carbazoles from internal alkynes and N-tosyl-iodoindoles has been demonstrated, highlighting the influence of reaction media and temperature. acs.org This cascade strategy allows for the synthesis of various electronically different benzo[a]carbazoles, including those with methoxy (B1213986) substituents, in good yields (50-85%). acs.org For instance, N-tosyl-iodoindoles with methoxy groups have been shown to be well-tolerated in these reaction conditions. acs.org
Another promising direction is the use of tandem reactions. A chemo- and regioselective tandem [3 + 2]heteroannulation strategy has been developed for carbazole synthesis, combining two mechanistically distinct bond-forming processes. acs.orgnih.gov This method has been successfully applied to synthesize compounds like 8-Methoxy-11H-pyrido[4,3-a]carbazole in high yield. acs.orgnih.gov
In line with the principles of green chemistry, microwave-assisted organic synthesis in water represents a significant leap forward. A domino Fischer indole (B1671886) reaction followed by an intramolecular cyclization sequence has been effectively carried out in water under microwave irradiation to produce fused carbazoles in good yields. sci-hub.se The development of such solvent-free or aqueous-based methods will be crucial for the sustainable production of benzo[a]carbazole derivatives.
Future efforts will likely focus on expanding the scope of these modern synthetic methods to allow for more diverse substitutions on the benzo[a]carbazole core, improving catalyst efficiency, and reducing reliance on harsh reagents and organic solvents.
| Synthetic Strategy | Key Features | Example Application | Citation(s) |
| Palladium-Catalyzed Alkyne Annulation | Divergent, good yields, tolerates various functional groups. | Synthesis of N-protected and N-deprotected benzo[a]carbazoles. | nih.govacs.org |
| Tandem [3 + 2]Heteroannulation | Chemo- and regioselective, combines multiple bond-forming steps. | Synthesis of 8-Methoxy-11H-pyrido[4,3-a]carbazole. | acs.orgnih.gov |
| Microwave-Assisted Domino Reaction | Environmentally benign (uses water), efficient. | Domino Fischer indole reaction–intramolecular cyclisation. | sci-hub.se |
Deeper Elucidation of Molecular Mechanisms and Biological Targets
While benzo[a]carbazole derivatives are known for their potential anticancer properties, a deeper understanding of their molecular mechanisms and specific biological targets is essential for their development as therapeutic agents. ontosight.ainih.gov The carbazole scaffold is a recognized pharmacophore, and its derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. rsc.orgechemcom.com
Research has shown that some benzo[a]carbazole derivatives can intercalate into DNA and inhibit topoisomerase enzymes, which are crucial for cell replication. ontosight.airesearchgate.net For example, a derivative of this compound, 8-methoxy-11-methyl-benzo[a]carbazole-1,4-dione (NSC641396), has been identified as a potent inhibitor of protein arginine methyltransferase 9 (PRMT9). This inhibition affects RNA translation and protein biosynthesis, which are critical for the survival of leukemia stem cells.
Furthermore, certain benzo[a]carbazoles have been found to act as estrogen receptor binders and can inhibit the growth of hormone-dependent mammary tumors in rats. nih.govresearchgate.net The substitution pattern on the carbazole ring significantly influences the biological activity, with some derivatives acting as strong estrogens while others behave as impeded estrogens. researchgate.net
Future research must focus on identifying the precise binding sites and downstream signaling pathways affected by this compound and its analogs. This will involve a combination of biochemical assays, structural biology techniques to solve co-crystal structures of the compounds with their target proteins (like the ALK kinase domain with alectinib), and cell-based assays to validate the on-target effects. rug.nl Elucidating these mechanisms will not only explain their therapeutic effects but also help in identifying potential biomarkers for patient stratification and predicting potential side effects.
| Biological Target/Mechanism | Compound Class/Example | Implication | Citation(s) |
| PRMT9 Inhibition | 8-methoxy-11-methyl-benzo[a]carbazole-1,4-dione | Potential treatment for acute myeloid leukemia. | |
| DNA Intercalation/Topoisomerase Inhibition | Benzo[a]carbazole derivatives | Anticancer activity. | ontosight.airesearchgate.net |
| Estrogen Receptor Binding | Benzo[a]carbazole derivatives | Potential for treating hormone-dependent cancers. | nih.govresearchgate.net |
| Anaplastic Lymphoma Kinase (ALK) Inhibition | Alectinib (a 5H-benzo[b]carbazol-11(6H)-one derivative) | Treatment for specific types of lung cancer. | rug.nlnih.gov |
Integration of Multi-Omics and High-Throughput Screening in Drug Discovery
The advent of high-throughput screening (HTS) and multi-omics technologies (genomics, transcriptomics, proteomics, metabolomics) offers a powerful approach to accelerate the discovery and development of drugs based on the benzo[a]carbazole scaffold.
HTS allows for the rapid testing of large libraries of compounds to identify initial "hits." For instance, a benzo[a]carbazole derivative was identified as a hit in a high-throughput screen for human thrombopoietin receptor (TpoR) functional activity. researchgate.net HTS is also a key strategy in the search for new anticancer compounds. mdpi.com
Following initial screening, multi-omics approaches can be employed to understand the comprehensive biological effects of a lead compound. For example, the anticancer mechanism of the carbazole alkaloid loonamycin was investigated by combining transcriptomics and proteomics, which revealed its inhibitory effect on topoisomerase I. researchgate.net This integrated approach provides a global view of the cellular response to a drug, helping to identify its mechanism of action, potential off-target effects, and mechanisms of resistance. The use of multi-omics biomarkers in liquid biopsies is also an emerging field for cancer detection and monitoring. nih.gov
In the future, a systematic HTS campaign of diverse benzo[a]carbazole libraries, including derivatives of this compound, against a wide panel of cancer cell lines and biological targets is warranted. The most promising hits can then be subjected to in-depth multi-omics analysis to build a comprehensive understanding of their biological activity, paving the way for more rational drug development.
Advanced Computational-Experimental Synergies for Rational Design
The rational design of new molecules, guided by computational modeling, is becoming indispensable in modern drug discovery and materials science. This synergy between computational and experimental approaches is particularly relevant for optimizing the properties of benzo[a]carbazole derivatives. acs.org
Theoretical models and calculations have been successfully used to guide the development of poly(2,7-carbazole) derivatives for solar cell applications. nih.gov Density Functional Theory (DFT) calculations have shown a good correlation with experimental HOMO/LUMO energy levels and band gaps of these polymers. nih.gov Similarly, rational design strategies have been employed to create novel emitters for organic light-emitting diodes (OLEDs) based on benzo- or naphtho-carbazole units, allowing for the fine-tuning of their photophysical properties. scispace.com
In the context of drug design, computational methods can predict the binding affinity of benzo[a]carbazole derivatives to their biological targets, elucidate structure-activity relationships (SAR), and guide the design of new analogs with improved potency and selectivity. For example, theoretical investigations have been used to explore the biological activities of dihydro-benzo[α]carbazole derivatives. researchgate.net
The future will see an even tighter integration of advanced computational techniques, such as molecular dynamics simulations and machine learning, with experimental validation. This will enable the in-silico screening of vast virtual libraries of benzo[a]carbazole derivatives, the prediction of their ADME (absorption, distribution, metabolism, and excretion) properties, and the rational design of compounds with precisely tailored biological or material properties.
| Research Area | Computational Method | Experimental Synergy | Outcome | Citation(s) |
| Organic Electronics | DFT Calculations | Synthesis and characterization of polymers/emitters. | Optimized materials for solar cells and OLEDs. | nih.govscispace.com |
| Drug Discovery | Molecular Docking, MD Simulations | Synthesis and biological evaluation of new analogs. | Rational design of potent and selective inhibitors. | researchgate.netacs.org |
Exploration of New Application Domains for Benzo[a]carbazole Scaffolds
Beyond their well-documented potential in cancer therapy, the unique electronic and photophysical properties of the benzo[a]carbazole scaffold open up a wide range of other application domains. nih.govtandfonline.com The rigid, planar, and π-conjugated system of carbazoles makes them excellent building blocks for functional materials. rsc.orgechemcom.com
One of the most promising emerging areas is in organic electronics. Carbazole derivatives have been extensively investigated for their use in organic light-emitting diodes (OLEDs), particularly as hosts for phosphorescent emitters or as components of thermally activated delayed fluorescence (TADF) materials. scispace.com The ability to rationally design benzo[a]carbazole-based molecules allows for tuning their emission from hybridized local and charge-transfer (HLCT) to TADF states. scispace.com Furthermore, their semiconductor properties are being harnessed in the development of organic solar cells. nih.govbuct.edu.cn
The inherent fluorescence of the carbazole nucleus also makes it a valuable tool for chemical sensing and bioimaging. rsc.orgunivaq.it Carbazole-based fluorescent probes can be designed to detect specific ions or molecules. univaq.it In medicine, the fluorescent properties of carbazole derivatives have been investigated for cancer diagnosis. nih.gov
Future research should systematically explore these non-therapeutic applications. This includes the synthesis and characterization of new this compound-based materials for optoelectronic devices, the development of novel fluorescent probes for environmental or biological sensing, and the exploration of their utility in other areas of materials science, such as the development of organic semiconductors. rsc.org
Q & A
Basic Research Questions
Q. How can experimental design optimize the heterologous expression of carbazole-related enzymes in E. coli?
- Methodological Answer : A two-level factorial design (2³) is recommended to analyze critical variables such as cell concentration, induction temperature, and time. For example, lower temperatures (25°C) and longer induction times (24 hours) enhance soluble protein yield for carbazole 1,9a-dioxygenase components (CarAa, CarAc, CarAd) by minimizing inclusion body formation. Statistical validation using software like STATISTICA 6.0 helps identify variable interactions (e.g., temperature-time masking effects) .
Q. What computational tools predict the photophysical properties of carbazole-based fluorescent sensors?
- Methodological Answer : Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) calculations are critical for designing d-PeT (donor-photoinduced electron transfer) sensors. These methods predict fluorescence transduction mechanisms by analyzing frontier molecular orbitals (HOMO/LUMO) and electron transfer rates via Marcus theory. For example, phenylethynylated carbazole boronic acid sensors show pH-dependent fluorescence changes validated through Rehm-Weller free energy calculations .
Q. How does NMR spectroscopy elucidate intermolecular interactions of carbazole derivatives?
- Methodological Answer : DOSY and NOESY NMR experiments reveal hydrogen bonding between carbazole’s N–H group and solvents like DMF. Chemical shift changes and reduced self-diffusion coefficients confirm strong CO⋯H–N interactions, aiding in developing separation protocols for carbazole/anthracene mixtures .
Advanced Research Questions
Q. How do contradictions between DFT predictions and experimental fluorescence behavior arise in carbazole sensors?
- Methodological Answer : Discrepancies often stem from approximations in DFT calculations, such as neglecting solvent effects or excited-state dynamics. For instance, a carbazole sensor with phenylethynyl substitution exhibited unexpected a-PeT (acceptor-PeT) behavior despite DFT-predicted d-PeT. Experimental validation using time-resolved fluorescence and Marcus equation-derived rate constants (kET) resolves such contradictions .
Q. What strategies address co-expression challenges for carbazole dioxygenase components (CarAc and CarAd) in E. coli?
- Methodological Answer : Co-expression under standard induction conditions (37°C, 4 hours) balances conflicting requirements: CarAc favors high cell density, while CarAd requires low density. Protease-deficient strains (e.g., E. coli BL21-SI) mitigate protein degradation during extended induction. Quantitative SDS-PAGE and activity assays validate optimal co-expression ratios .
Q. How do carbazole-based polymers achieve high triplet energy for OLED applications?
- Methodological Answer : Poly(3,6-carbazole) derivatives exhibit high triplet energy (>2.8 eV) due to rigid π-conjugation and nitrogen’s electron-withdrawing effects. Molecular dynamics simulations and cyclic voltammetry correlate substituent position (e.g., 2,7- vs. 3,6-carbazole) with charge transport properties. Device testing using time-resolved electroluminescence confirms stability in blue OLEDs .
Q. What mechanisms underlie the anticancer activity of carbazole hybrids?
- Methodological Answer : Hybrids combining carbazole with pharmacophores like chalcones or indoles target multiple pathways (e.g., topoisomerase inhibition, microtubule disruption). SAR studies show N-alkylation enhances membrane permeability, while halogen substituents improve DNA intercalation. In vitro assays (MTT, apoptosis flow cytometry) and in vivo xenograft models validate efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
